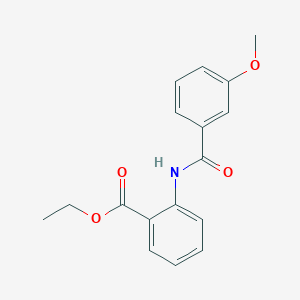

Ethyl 2-(3-methoxybenzamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-methoxybenzamido)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group and a methoxybenzamido group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxybenzamido)benzoate typically involves the esterification of 2-(3-methoxybenzamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(3-methoxybenzamido)benzoic acid+ethanolacid catalystethyl 2-(3-methoxybenzamido)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester. Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-(3-methoxybenzamido)benzoic acid and ethanol.

Reduction: 2-(3-methoxybenzamido)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxybenzamido)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The methoxybenzamido group may interact with various receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Ethyl 2-(3-methoxybenzamido)benzoate can be compared with other esters such as:

Ethyl benzoate: Lacks the methoxybenzamido group, making it less complex.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(4-methoxybenzamido)benzoate: Similar structure but with the methoxy group in the para position instead of the meta position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biological Activity

Ethyl 2-(3-methoxybenzamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is an aromatic amide derivative featuring a methoxy group and an ethyl ester. Its chemical formula is C16H17N1O3. The presence of the methoxy group enhances lipophilicity, which may influence its biological activity.

Biological Activities

1. Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with methoxy substitutions have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives often range from 8 µM to 32 µM, indicating moderate antibacterial activity .

2. Anticancer Properties

Research has demonstrated that this compound may possess anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, revealing IC50 values (the concentration required to inhibit cell growth by 50%) that suggest significant antiproliferative effects. For example, certain derivatives have shown selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 3.1 µM to 8.7 µM .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells, thereby disrupting their growth and proliferation.

- Receptor Binding : It may bind to cellular receptors that regulate apoptosis (programmed cell death), leading to increased cell death in cancerous cells.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various methoxy-substituted benzimidazole derivatives reported that this compound showed promising results in inhibiting the growth of MCF-7 cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the methoxy group significantly influenced the antibacterial efficacy, with some derivatives achieving MIC values as low as 8 µM against resistant strains .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | Methoxy group | ~3.1 µM (MCF-7) | ~8 µM (E. faecalis) |

| Ethyl benzoate | No methoxy group | Not significant | High MIC |

| Ethyl 2-(chlorocarbonyl)benzoate | Chlorine substitution | Moderate | Low MIC |

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

ethyl 2-[(3-methoxybenzoyl)amino]benzoate |

InChI |

InChI=1S/C17H17NO4/c1-3-22-17(20)14-9-4-5-10-15(14)18-16(19)12-7-6-8-13(11-12)21-2/h4-11H,3H2,1-2H3,(H,18,19) |

InChI Key |

SHHGURRSQFEKTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.